molecular formula C12H12N2O2S B584252 Dapsone-15N2 CAS No. 287476-19-1

Dapsone-15N2

Cat. No. B584252
M. Wt: 250.286
InChI Key: MQJKPEGWNLWLTK-SBAVNFSASA-N
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Description

Dapsone-15N2 is the labelled analogue of Dapsone . Dapsone, also known as 4,4’-sulfonyldianiline (SDA) or diaminodiphenyl sulfone (DDS), is an antibiotic commonly used in combination with rifampicin and clofazimine for the treatment of leprosy . It is also used to treat and prevent pneumocystis pneumonia and for the prevention of toxoplasmosis in those who have poor immune function .


Synthesis Analysis

The synthesis of Dapsone involves the use of crystal engineering methods of cocrystallization . The “–NH 2 ⋯N pyridine” supramolecular synthon was used, and 1-(4 pyridyl)piperazine (PYR) was selected as the co-former to prepare DAP-PYR cocrystals .


Molecular Structure Analysis

The molecular structure of Dapsone-15N2 was obtained by single crystal X-ray diffraction . The formation of the supramolecular synthon is the contribution of hydrogen bonding . The molecular electrostatic potential surface and intermolecular binding energy were calculated to visually identify the molecular hydrogen bonding sites .


Chemical Reactions Analysis

Dapsone-15N2 undergoes various chemical reactions. For instance, Dapsone-15N2 and Adapalene were subjected to acid, alkali, oxidative, thermal degradation, and photo stability studies . The forced degradation studies concluded that Dapsone was liable to degradation under all tested conditions except dry heat .


Physical And Chemical Properties Analysis

Dapsone-15N2 has a molecular formula of C12H12 [15N]2O2S and a molecular weight of 250.29 . More detailed physical and chemical properties would require specific experimental data which is not available in the current search results.

Safety And Hazards

Dapsone-15N2 should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It should be kept away from sources of ignition and precautionary measures against static discharge should be taken . Dapsone should be protected from oxidation during storage .

Future Directions

Dapsone has been receiving growing interest due to its use as a new class of corrosion inhibitors . It has been described in treating a wide variety of inflammatory and infectious skin conditions . Future research may focus on exploring different molecular targets for Dapsone and providing insight into the anti-inflammatory mechanism of Dapsone .

properties

IUPAC Name

4-(4-(15N)azanylphenyl)sulfonyl(15N)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJKPEGWNLWLTK-SBAVNFSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[15NH2])S(=O)(=O)C2=CC=C(C=C2)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapsone-15N2

CAS RN

287476-19-1
Record name 287476-19-1
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